molecular formula C9H12ClN3O B1464462 1-(3-Chloropyrazin-2-yl)piperidin-3-ol CAS No. 1249473-10-6

1-(3-Chloropyrazin-2-yl)piperidin-3-ol

Cat. No. B1464462
CAS RN: 1249473-10-6
M. Wt: 213.66 g/mol
InChI Key: OGTKWYQKRROHGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives, such as “1-(3-Chloropyrazin-2-yl)piperidin-3-ol”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloropyrazin-2-yl)piperidin-3-ol” consists of a piperidine ring attached to a pyrazine ring via a single bond . The pyrazine ring contains a chlorine atom at the 3rd position .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has demonstrated the synthesis and chemical characterization of compounds bearing close structural resemblance to "1-(3-Chloropyrazin-2-yl)piperidin-3-ol", highlighting their potential in the development of novel chemical entities. For instance, the synthesis, crystal structure, and biological activity of 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide were described, indicating its fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).

Biological Activities

Compounds structurally related to "1-(3-Chloropyrazin-2-yl)piperidin-3-ol" have shown promise in various biological applications. For example, a study on the aurora kinase inhibitor presented a compound that inhibits Aurora A, suggesting potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Material Science and Corrosion Inhibition

Research on 6-substituted 3-chloropyridazine derivatives, including compounds with structural features similar to "1-(3-Chloropyrazin-2-yl)piperidin-3-ol", showed their effectiveness as corrosion inhibitors for mild steel in acidic conditions, pointing to their potential in material science applications (Olasunkanmi et al., 2018).

Drug Synthesis and Medicinal Chemistry

The compound "1-(3-Chloropyrazin-2-yl)piperidin-3-ol" and its analogs have been implicated in the synthesis of pharmacologically active molecules. For instance, a three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, was reported, showcasing the compound's relevance in the development of cancer therapies (Fussell et al., 2012).

Theoretical Studies and Molecular Modeling

Theoretical studies and molecular modeling on related compounds offer insights into their electronic properties, molecular interactions, and potential applications in designing new molecules with desired biological or chemical properties. For example, the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor was explored, providing a foundation for understanding the molecular basis of receptor-ligand interactions (Shim et al., 2002).

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future directions of “1-(3-Chloropyrazin-2-yl)piperidin-3-ol” and similar compounds could involve further exploration of their synthesis, functionalization, and pharmacological application .

properties

IUPAC Name

1-(3-chloropyrazin-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-9(12-4-3-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTKWYQKRROHGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloropyrazin-2-yl)piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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